molecular formula C15H12Cl3NO2 B5571672 N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide

N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide

Cat. No.: B5571672
M. Wt: 344.6 g/mol
InChI Key: YPKJGURMZLQTGW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro and methyl substituents on the phenyl ring, as well as a dichlorophenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide typically involves the reaction of 3-chloro-2-methylaniline with 2,5-dichlorophenoxyacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Possible use in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2,5-dichlorophenoxy)acetamide
  • N-(2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide
  • N-(3-chloro-2-methylphenyl)-2-(2-chlorophenoxy)acetamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide is unique due to the specific arrangement of chloro and methyl substituents on the phenyl ring and the presence of the dichlorophenoxy group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-9-11(17)3-2-4-13(9)19-15(20)8-21-14-7-10(16)5-6-12(14)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKJGURMZLQTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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